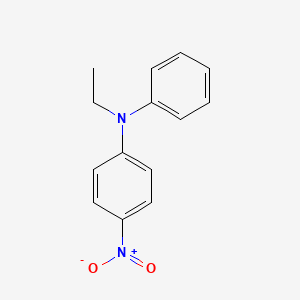

N-Ethyl-4-nitro-N-phenylaniline

Description

Contextual Significance in Aromatic Amine Chemistry

Aromatic amines are a broad class of organic compounds that play a crucial role in both industrial and biological chemistry. Aniline (B41778), the simplest aromatic amine, was first isolated in 1826 and has since become a foundational building block in the synthesis of numerous materials, including dyes, polymers, and pharmaceuticals. wikipedia.org The introduction of substituents onto the aniline molecule, such as the ethyl and nitro groups in N-Ethyl-4-nitro-N-phenylaniline, significantly modifies its electronic and steric properties.

The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the amine nitrogen. evitachem.com This electronic effect is a key area of study in physical organic chemistry. The presence of the N-ethyl and N-phenyl groups introduces steric hindrance and alters the compound's solubility and potential for intermolecular interactions, such as π-π stacking. evitachem.com The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships within the broader family of aromatic amines.

Historical Development of Research on N-Substituted Nitroanilines

Research into nitroanilines has a long history, dating back to the 19th century with the development of synthetic dyes. wikipedia.org Early research focused on the synthesis and characterization of various substituted anilines. For instance, 4-nitroaniline (B120555) is a well-known intermediate in the production of dyes and pharmaceuticals. wikipedia.org

The systematic study of N-substituted nitroanilines, where one or both hydrogen atoms on the amino group are replaced by other organic groups, represents a more recent area of investigation. Research in this area has been driven by the desire to fine-tune the chemical and physical properties of these molecules for specific applications. For example, the synthesis of N-alkyl arylamines from nitroaromatic compounds has been explored for the production of intermediates for dyes, pharmaceuticals, and pesticides. sciengine.com The development of synthetic methods, such as the one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695), highlights the ongoing efforts to create more efficient and selective chemical processes. sciengine.com

Fundamental Research Questions and Objectives for this compound

The primary research interest in this compound revolves around its potential as a building block for more complex organic molecules and as a model compound for studying the effects of substitution on the properties of aromatic amines. evitachem.com Key research questions include:

Synthesis and Reactivity: What are the most efficient and selective methods for the synthesis of this compound? What is its reactivity in various chemical transformations, such as reduction of the nitro group or substitution on the aromatic rings? evitachem.com

Physicochemical Properties: How do the ethyl and nitro groups influence the compound's electronic structure, spectroscopic properties, and intermolecular interactions? evitachem.com

Material Science Applications: Can this compound or its derivatives be used in the development of new materials, such as polymers or dyes, with specific optical or electronic properties? evitachem.com

Biological Activity: Does the compound exhibit any interesting biological activities, and how does its structure relate to these activities? evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 51451-83-3 |

| Appearance | Solid |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from multiple chemical databases. evitachem.comlookchem.com

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKYEFPEDCZWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448123 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51451-83-3 | |

| Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 4 Nitro N Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-Ethyl-4-nitro-N-phenylaniline, providing detailed information about the hydrogen and carbon atomic environments.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the ethyl protons and the protons on the two different aromatic rings.

Ethyl Group: The ethyl protons will appear as a characteristic quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃), likely in the upfield region.

Aromatic Protons: The protons on the 4-nitrophenyl ring are expected to form a distinct AA'BB' system due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3, H-5) would be shifted significantly downfield compared to the protons meta to it (H-2, H-6). The protons on the unsubstituted phenyl ring would appear as a more complex multiplet in the typical aromatic region.

Based on the analog 4-Nitro-N-phenylaniline, the protons on the nitrophenyl ring are found at approximately δ 8.12 and 6.95 ppm. nih.gov For N,N-dimethyl-4-nitroaniline, these signals appear around δ 8.12 and 6.61 ppm. The unsubstituted phenyl ring protons in 4-Nitro-N-phenylaniline show signals between δ 7.14 and 7.40 ppm. nih.gov

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Aliphatic Carbons: Two signals are expected for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons in the upfield region.

Aromatic Carbons: Ten distinct signals are expected for the twelve aromatic carbons, though some may overlap. The carbon atom attached to the nitro group (C-4) will be significantly deshielded and appear far downfield. The carbon atoms attached to the central nitrogen (C-1 and C-1') will also show characteristic shifts. For the analog 4-Nitro-N-phenylaniline, aromatic carbons resonate in the range of δ 113.8 to 150.4 ppm. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (Ethyl) | ~3.8 - 4.0 (quartet) | ~45 - 50 |

| -CH₃ (Ethyl) | ~1.2 - 1.4 (triplet) | ~12 - 15 |

| Aromatic H (unsubstituted ring) | ~7.0 - 7.5 (multiplet) | ~115 - 145 |

| Aromatic H (ortho to -NO₂) | ~8.1 - 8.2 (doublet) | ~126 |

| Aromatic H (meta to -NO₂) | ~6.8 - 7.0 (doublet) | ~114 |

| Aromatic C (C-NO₂) | - | ~138 - 142 |

| Aromatic C (C-N, nitro-ring) | - | ~152 - 155 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

To resolve any ambiguities from 1D NMR and to confirm the precise assignment of each signal, advanced NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively link each proton signal to its directly attached carbon and to carbons two or three bonds away, respectively. This would be crucial for assigning the specific carbons in both the substituted and unsubstituted phenyl rings.

Solid-State NMR (SSNMR): While solution-state NMR provides data on molecules in motion, SSNMR offers insights into the molecular structure in the solid phase. nih.gov For nitroaromatic compounds, SSNMR can reveal information about polymorphism (the existence of different crystal structures) and the local environment around the nitro group. nih.govresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solids. aalto.fi ¹⁵N SSNMR, in particular, can be a powerful tool for directly probing the electronic environment of the nitrogen atoms in both the amine and nitro functional groups. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups within this compound by detecting the vibrational frequencies of its bonds. The spectrum is characterized by several key absorption bands.

N-O Stretching: The most prominent bands in the spectrum are due to the nitro group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds are expected.

C-N Stretching: The stretching of the aromatic amine C-N bond will also be present.

Aromatic C-H and C=C Stretching: The spectrum will show multiple bands corresponding to the C-H stretching of the aromatic rings and the C=C stretching vibrations within the rings.

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will have their own characteristic stretching and bending vibrations.

For the related compound 4-Nitro-N-phenylaniline, characteristic peaks are observed at 3341 cm⁻¹ (N-H stretch), 1582 cm⁻¹ (asymmetric NO₂ stretch), and 1275 cm⁻¹ (symmetric NO₂ stretch). For this compound, the N-H stretch would be absent, but the other key vibrations would be present at similar wavenumbers.

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is dominated by the extensive conjugation between the phenyl ring, the lone pair of the nitrogen atom, and the nitro-substituted phenyl ring. This extended π-system leads to strong absorption in the UV-visible region.

The primary electronic transitions observed are π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen atom and the oxygen atoms of the nitro group. The presence of the electron-donating ethylamino group and the electron-withdrawing nitro group on the same conjugated system creates a strong intramolecular charge-transfer (ICT) character, which typically results in a strong absorption band at a longer wavelength (a bathochromic or red shift). For instance, N,N-diethyl-4-nitroaniline, a similar compound, exhibits strong UV-visible absorbance. nih.gov The maximum absorption wavelength (λmax) for this compound is expected to be in the range of 350-450 nm, characteristic of such push-pull nitroaromatic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. The exact mass of this compound is 242.1055 g/mol . lookchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 242. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the ethyl group (•C₂H₅), leading to a fragment at m/z 213.

Loss of a nitro group (•NO₂), resulting in a peak at m/z 196.

Cleavage of the C-N bond between the rings.

Further fragmentation of the aromatic rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for identifying this compound in complex mixtures. The compound would first travel through a GC column at a characteristic retention time, after which it would enter the mass spectrometer to generate a mass spectrum. The combination of retention time and the unique mass spectrum provides a very high degree of confidence in the identification of the compound. For the related compound 4-Nitro-N-phenylaniline, GC-MS data shows a molecular ion at m/z 214 and major fragments at m/z 167 and 168. nih.gov A similar fragmentation pattern, adjusted for the ethyl group, would be expected for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₄N₂O₂), HRMS analysis is typically performed on a time-of-flight (TOF) mass analyzer, which can distinguish between ions with very small mass differences.

The exact mass of this compound is calculated to be 242.105527694 Da. lookchem.com An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) value that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This level of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Theoretical Exact Mass | 242.105527694 Da |

| Expected [M+H]⁺ Ion | 243.1133 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then introduced into the mass spectrometer.

Table 2: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 243.1133 ([M+H]⁺) | 214.0815 | Loss of C₂H₅ |

| 243.1133 ([M+H]⁺) | 197.1022 | Loss of NO₂ |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, the high-resolution N1s spectrum is of particular interest as it contains two nitrogen atoms in different chemical environments: one in an amine-like environment (the ethylphenylamino group) and one in a nitro group. The binding energies of the N1s electrons will be different for these two nitrogen atoms due to the differences in their chemical bonding and oxidation states.

Based on typical binding energy values for nitrogen functionalities, the amine nitrogen is expected to have a binding energy in the range of ~400 eV. xpsdatabase.net The nitrogen in the nitro group, being in a more electron-deficient environment, is expected to have a significantly higher binding energy, likely in the range of 405-408 eV. Analysis of related nitrogen-containing compounds shows that pyridinic-N and pyrrolic-N appear around 400.7 eV, while nitrates are observed at binding energies greater than 405 eV. xpsdatabase.netlanl.gov

Table 3: Predicted N1s Binding Energies for this compound

| Nitrogen Atom | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|

| N (Amine) | -N(CH₂CH₃)(C₆H₅) | ~400.0 - 401.0 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. For the analysis of this compound, a reverse-phase HPLC method is typically employed. sielc.comsielc.com In this mode, a non-polar stationary phase, such as a C18-functionalized silica (B1680970) column, is used with a polar mobile phase.

A suitable HPLC method for this compound would likely involve a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com The retention time of the compound is dependent on its polarity; less polar compounds have longer retention times in reverse-phase HPLC. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram.

Table 4: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorbance maximum of the compound |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC if appropriate conditions are used. A high-temperature capillary column with a non-polar or medium-polarity stationary phase would be suitable.

The flame ionization detector (FID) is sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for quantitative analysis. The area of the peak in the chromatogram is proportional to the concentration of the compound. For purity assessment, the presence of any additional peaks would indicate the presence of impurities. While specific GC-FID data for this compound is not detailed in the provided search results, GC-MS data for the related 4-nitrodiphenylamine (B16768) shows a molecular ion peak at m/z 214 and major fragments at m/z 167 and 168, indicating that GC is a viable technique for this class of compounds. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions, checking the purity of compounds, and determining appropriate solvent systems for column chromatography. For this compound, TLC is typically performed on a silica gel plate, which is a polar stationary phase.

The separation is achieved by developing the plate in a sealed chamber with a solvent system of appropriate polarity. The choice of solvent system is crucial; a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of conditions. Generally, less polar compounds will have higher Rf values on a silica gel plate. The purity of the compound can be visually assessed by the presence of a single spot. scribd.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrodiphenylamine |

| Acetonitrile |

| Water |

| Formic Acid |

| Phosphoric Acid |

| Hexane |

| Toluene |

| Ethyl Acetate |

| Dichloromethane |

| Carbon |

| Nitrogen |

Theoretical and Computational Chemistry of N Ethyl 4 Nitro N Phenylaniline

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

No specific studies reporting DFT or TD-DFT calculations for N-Ethyl-4-nitro-N-phenylaniline were identified. Such calculations would be essential to determine the compound's electronic structure, reactivity, and photophysical properties.

Ground State Molecular Geometry Optimization and Conformational Analysis

Detailed conformational analysis and optimized ground state geometry parameters (bond lengths, bond angles, and dihedral angles) for this compound derived from DFT calculations are not available in the reviewed literature. This information is crucial for understanding the three-dimensional structure and stability of the molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Gap Determination)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are fundamental parameters in assessing the electronic character and reactivity of a molecule. There are no published values for the HOMO-LUMO gap of this compound. For similar molecules like 4-nitroaniline (B120555) derivatives, a smaller HOMO-LUMO gap is often indicative of higher chemical reactivity and lower kinetic stability.

Calculation of Dipole Moments and Polarisabilities

The dipole moment and polarisability are key indicators of the charge distribution and the response of the electron cloud to an external electric field. Specific calculated values for the dipole moment and polarisability of this compound have not been reported.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Chemical Potential)

Global and local reactivity descriptors, such as chemical hardness, electronegativity, and chemical potential, are derived from the HOMO and LUMO energies and provide insight into the reactive nature of a compound. The absence of HOMO and LUMO energy data for this compound precludes the calculation and analysis of these descriptors.

Excited State Dynamics and Photophysical Property Prediction

The study of excited states is critical for understanding the photophysical behavior of a molecule, including its absorption and emission characteristics. TD-DFT is a common method for these investigations.

Vertical Excitation Energies and Oscillator Strengths

Information regarding the calculated vertical excitation energies and their corresponding oscillator strengths for this compound is not available. These parameters are essential for predicting the ultraviolet-visible absorption spectrum of the compound.

Charge Transfer (CT) Character Analysis

This compound is a prototypical "push-pull" system, where an electron-donating group (the N-ethyl-N-phenylamino group) is connected to an electron-accepting group (the nitro group, -NO₂) via a conjugated π-system (the phenyl ring). researchgate.net This architecture gives rise to significant intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Hole-Electron Analysis and Interfragment Charge Transfer: Upon absorption of light, an electron is promoted from a lower energy orbital to a higher energy one. In this compound, this primarily involves a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Theoretical calculations show that the HOMO is predominantly localized on the electron-rich N-ethyl-N-phenylamino moiety and the phenyl ring. This region acts as the electron donor.

LUMO: The LUMO is mainly concentrated on the electron-deficient nitro group, which serves as the electron acceptor. chemrxiv.org

The excitation process can be visualized as the creation of a "hole" (the region where the electron originated) and an "electron" (the region where the electron moved to). The analysis of this hole-electron distribution confirms a significant spatial separation, characteristic of a charge-transfer state. The transition transfers electron density from the amino group (donor fragment) and the phenyl bridge to the nitro group (acceptor fragment). chemrxiv.orgresearchgate.net This ICT is responsible for the molecule's strong absorption in the near-ultraviolet region and its notable nonlinear optical (NLO) properties. researchgate.netrsc.org The efficiency of this charge transfer is directly related to a smaller HOMO-LUMO energy gap; a smaller gap facilitates easier electron promotion, leading to enhanced polarizability and hyperpolarizability. psu.edu

Solvent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net Computational models, particularly those incorporating an implicit solvent continuum (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are used to quantify these effects.

Studies on similar nitroaniline derivatives show a consistent trend: as the polarity of the solvent increases, a significant bathochromic (red) shift is observed in the UV-Vis absorption spectrum. researchgate.netresearchgate.net This shift occurs because the excited state, which has a much larger dipole moment due to the pronounced charge transfer, is stabilized by polar solvent molecules to a greater extent than the ground state. chemrxiv.org This stabilization lowers the energy required for the electronic transition. chemrxiv.org

The influence of solvent polarity on key electronic properties, as determined by computational studies on p-nitroaniline derivatives, is summarized below.

| Property | Effect of Increasing Solvent Polarity | Rationale |

| Absorption Maximum (λmax) | Increases (Red Shift) | Greater stabilization of the polar excited state compared to the ground state. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Decreases | The stabilization of the CT state reduces the transition energy. chemrxiv.orgpsu.edu |

| Dipole Moment (µ) | Increases | Enhanced charge separation in both ground and excited states. journalirjpac.com |

| Polarizability (α) | Increases | Molecules with smaller optical gaps exhibit higher polarizability. psu.edujournalirjpac.com |

For example, calculations on related molecules show a progressive increase in dipole moment and polarizability when moving from a vacuum to nonpolar solvents like chloroform (B151607) and then to highly polar solvents like ethanol (B145695) or DMSO. psu.edujournalirjpac.com This enhancement implies a greater ground-state electro-optic susceptibility in polar environments. journalirjpac.com

Molecular Dynamics Simulations for Conformational Mobility and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal crucial information about its conformational landscape and its specific interactions with solvent molecules.

Key areas of investigation using MD simulations include:

Conformational Dynamics: The molecule is not rigid; the phenyl rings can twist relative to each other, and the ethyl group can rotate. In similar "push-pull" molecules, the twisting of the donor group moiety with respect to the acceptor moiety is a critical process. rsc.org In polar solvents, this can lead to the formation of a "twisted intramolecular charge transfer" (TICT) state, which can significantly affect the molecule's fluorescence properties. researchgate.netrsc.org MD simulations can map the energy landscape of these rotational motions and determine the rates of interconversion between different conformers.

Solute-Solvent Interactions: MD simulations can provide a detailed picture of the solvation shell around the molecule. This includes analyzing the arrangement of solvent molecules, the formation of hydrogen bonds (if applicable), and the residence time of solvent molecules around specific functional groups like the nitro group. This explicit understanding of solvation dynamics complements the continuum models used in quantum chemical calculations. researchgate.net

Structural Fluctuations: The simulations can quantify fluctuations in bond lengths, bond angles, and dihedral angles. For instance, studies on p-nitroaniline have shown that the pyramidal dihedral angle of the amino group changes depending on the solvent's polarity, which is a result of the balance between neutral and zwitterionic resonance structures. chemrxiv.org

Quantum Chemical Methods for Spectroscopic Data Correlation and Validation

Quantum chemical calculations are indispensable for interpreting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific electronic or vibrational transitions.

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is widely used to calculate the ground-state geometry, vibrational frequencies (for IR and Raman spectra), and electronic properties like dipole moments and polarizabilities. psu.edujournalirjpac.com The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure.

Time-Dependent DFT (TD-DFT): To study excited states and simulate UV-Vis absorption spectra, TD-DFT is the most common method. It provides information on transition energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the transitions (e.g., π→π* or n→π*). researchgate.net The correlation between TD-DFT results and experimental absorption spectra is often excellent, allowing for definitive peak assignments. rsc.org

Higher-Level Methods: For more accurate predictions of excited-state properties, especially in complex situations, more sophisticated methods like Configuration Interaction Singles with perturbative Doubles (CIS(D)) or Equation-of-Motion Coupled-Cluster (EOM-CC) can be employed, often in combination with effective fragment potential (EFP) methods to model the solvent. researchgate.net These methods provide a benchmark for validating the results from more computationally efficient methods like TD-DFT.

By comparing the computationally predicted spectra with experimental data from techniques like NMR, FT-IR, and UV-Vis, the theoretical model can be validated, providing a robust and detailed understanding of the molecule's structure-property relationships. nih.govbldpharm.com

Crystal Structure Prediction and Lattice Energy Calculations

Understanding the solid-state packing of this compound is crucial for its application in solid-state devices. Computational methods for crystal structure prediction (CSP) aim to identify the most stable packing arrangements (polymorphs) of a molecule from its chemical diagram alone.

The process typically involves:

Conformational Search: Identifying the low-energy gas-phase conformations of the molecule.

Packing Generation: Generating thousands of plausible crystal packing arrangements within common crystallographic space groups.

Energy Ranking: Calculating the lattice energy for each generated structure using force fields or, for higher accuracy, solid-state DFT. The structures are then ranked by their thermodynamic stability.

Lattice energy calculations quantify the intermolecular forces, such as van der Waals interactions and electrostatic interactions (including potential π-π stacking between phenyl rings), that hold the crystal together. evitachem.com For related nitroaniline compounds, the crystal structure has been determined to be monoclinic, and computational predictions would aim to reproduce this. researchgate.netnih.gov The predicted stable structures, including their unit cell parameters and atomic positions, can then be compared with experimental data from X-ray diffraction (XRD) for validation. nih.gov This predictive capability is vital for understanding polymorphism, which can significantly impact a material's physical properties.

Reaction Mechanisms and Kinetics of N Ethyl 4 Nitro N Phenylaniline

Detailed Investigations of Nucleophilic Aromatic Substitution Mechanisms

The synthesis of N-Ethyl-4-nitro-N-phenylaniline is commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. evitachem.com This process typically involves the reaction of an N-alkylaniline, such as N-ethylaniline, with an aryl halide activated by a strong electron-withdrawing group, like 4-nitrochlorobenzene. evitachem.com The potent electron-withdrawing nature of the para-nitro group is crucial, as it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution of the leaving group (in this case, chloride).

Elucidation of Radical Reaction Pathways (e.g., Aminyl Radical Formation and Recombination)

While ionic pathways like nucleophilic substitution are well-documented for this compound and related compounds, the exploration of its radical reaction pathways is less detailed in the available literature. General organic chemistry principles suggest that aminyl radicals could potentially be formed from the amine moiety under specific oxidative or photolytic conditions. However, specific studies detailing the formation and subsequent recombination or propagation steps of an N-ethyl-4-nitrophenylaminyl radical are not extensively reported.

In related chemistries, radical mechanisms are often carefully considered. For instance, studies on certain palladium-catalyzed cross-coupling reactions have utilized radical clock experiments to rule out the involvement of free aryl radicals. acs.org Similarly, the use of radical nitrating agents like tert-butyl nitrite (B80452) (TBN) in reactions with anilines demonstrates that radical pathways can be relevant in the synthesis of nitroanilines, which are precursors to the title compound. researchgate.net These examples highlight the types of investigations that would be necessary to fully elucidate the radical chemistry of this compound.

Electrophilic Aromatic Substitution Reactivity of Phenyl Moieties

The structure of this compound contains two distinct phenyl rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). evitachem.com

The 4-nitrophenyl ring: The nitro group (-NO₂) is a powerful deactivating group and a meta-director for EAS. Its strong electron-withdrawing effect reduces the electron density of the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene. Any substitution would be directed to the positions meta to the nitro group.

The N-phenyl ring: The N-ethyl-N-phenylamino group is an activating group and a strong ortho, para-director. The lone pair of electrons on the nitrogen atom can be donated into the phenyl ring, increasing its electron density and making it more susceptible to electrophilic attack.

Therefore, electrophilic substitution reactions, such as nitration or sulfonation, are expected to occur preferentially on the unsubstituted phenyl ring at the ortho and para positions relative to the amine nitrogen. evitachem.com This is consistent with observations from the nitration of related compounds; for example, the nitration of N-ethylaniline with a mixture of nitric acid and sulfuric acid primarily yields p-nitro N-ethylaniline, demonstrating the para-directing effect of the N-ethylamino group. researchgate.net

Oxidation and Reduction Chemistry of Nitro and Amine Functional Groups

The two key functional groups in this compound—the nitro group and the tertiary amine—are both redox-active.

Reduction: The nitro group is readily reduced to a primary amine (-NH₂). evitachem.com This transformation is a cornerstone of synthetic chemistry, often accomplished via catalytic hydrogenation. evitachem.com Common conditions involve using hydrogen gas with a metal catalyst such as palladium or platinum. evitachem.com This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule.

Oxidation: The compound can undergo oxidation at the tertiary amine functional group. evitachem.com The use of strong oxidizing agents, like potassium permanganate (B83412) or chromium trioxide, can lead to the formation of various oxidation products, including nitroso derivatives. evitachem.com The specific outcome of the oxidation reaction is dependent on the strength of the oxidizing agent and the reaction conditions employed.

Kinetic Studies of Reaction Rates and Reaction Progress

Detailed kinetic studies specifically for reactions involving this compound are not widely published. However, methodologies applied to similar systems provide a framework for how such analyses would be conducted. Kinetic analysis of multi-step reactions often reveals complex mechanisms. nsf.gov

For example, in studies of related aniline (B41778) derivatives, UV/vis spectroscopy is a common tool for monitoring reaction progress over time. nsf.gov The observation of spectra that lack clear isosbestic points can be an indicator of a multi-step mechanism involving one or more intermediates. nsf.gov To deconstruct these complex kinetic profiles, data analysis techniques such as global data fitting using numerical integration and singular value decomposition can be employed. nsf.gov These methods allow for the calculation of individual rate constants for each step of the proposed mechanism. nsf.gov

In other relevant systems, such as rhodium-catalyzed N-H bond insertions into anilines, kinetic studies have shown that the reaction rate is dependent on the concentrations of both the aniline substrate and the catalyst. nih.gov

Analysis of Substituent Effects on Reactivity (e.g., Hammett Equation Correlations)

The Hammett equation is a powerful tool for quantifying the effect of para- or meta-substituents on the reactivity of an aromatic substrate. By plotting the logarithm of the reaction rate constant (k) against the appropriate substituent constant (σ, σ+, or σ-), a linear relationship is often observed. The slope of this line, known as the reaction constant (rho, ρ), provides insight into the nature of the transition state.

A negative ρ value indicates that a positive charge is building up in the transition state, and the reaction is accelerated by electron-donating groups.

A positive ρ value implies that a negative charge is building up (or positive charge is diminishing) and the reaction is accelerated by electron-withdrawing groups.

While a specific Hammett plot for this compound was not found, studies on analogous reactions involving anilines demonstrate the utility of this analysis. For example, a Hammett plot for the reaction of para-substituted anilines in a rhodium-catalyzed N-H insertion yielded a positive ρ value of +1.08, suggesting the development of negative charge on the aniline nitrogen in the rate-determining step. nih.gov Conversely, a different study on the coupling of 4-methoxyaniline with substituted benzylamines reported a negative ρ value of -0.79, indicating a buildup of positive charge. nsf.gov Deviations from linearity in Hammett plots can also be informative, often suggesting a change in the reaction mechanism or rate-determining step across the series of substituents. acs.org

| Reaction System | Reaction Constant (ρ) | Interpretation | Reference |

| Rh-catalyzed N-H insertion into para-substituted anilines | +1.08 (vs. σ+) | Buildup of negative charge (or loss of positive charge) in the transition state. | nih.gov |

| Synthesis of unsymmetrical tertiary amines (aniline derivatives) | -1.36 | Buildup of positive charge in the transition state. | researchgate.net |

| Coupling of 4-methoxyaniline with para-substituted benzylamines | -0.79 | Buildup of positive charge in the transition state. | nsf.gov |

| Reaction of Ph₃Al with para-substituted iodoarenes | +1.06 | Buildup of negative charge in the transition state. | acs.org |

Stereochemical Aspects of Reaction Mechanisms

This compound is an achiral molecule. Therefore, reactions starting from this compound will yield a racemic mixture of products unless a chiral reagent, catalyst, or auxiliary is introduced. The scientific literature reviewed did not provide specific examples of stereoselective reactions involving this compound. However, the principles of asymmetric synthesis are applicable. For instance, in related fields, chiral catalysts such as a chiral N,N'-dioxide/Ni(II) complex have been used to achieve high enantioselectivity in reactions leading to substituted cyclic compounds. acs.org The development of stereoselective reactions involving this compound would require the design of a reaction pathway that proceeds through a diastereomeric transition state, likely involving a chiral catalyst that can effectively differentiate between prochiral faces or groups.

Crystallography and Solid State Chemistry of N Ethyl 4 Nitro N Phenylaniline

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is fundamental to understanding the material's structure-property relationships.

Analysis of Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding (N-H⋯O, C-H⋯N, C-H⋯O Interactions)

Although N-Ethyl-4-nitro-N-phenylaniline does not possess a traditional hydrogen bond donor like an N-H or O-H group, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are potential hydrogen bond acceptors, as is the nitrogen atom of the amine. The hydrogen atoms on the phenyl rings and the ethyl group can act as donors. A detailed crystallographic study would provide the precise geometries (distances and angles) of these interactions, which are crucial for the stability of the crystal lattice.

π-π Stacking Interactions

Aromatic rings, such as the phenyl groups in this compound, can interact through π-π stacking. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant cohesive force in many aromatic compounds. The analysis of the crystal structure would reveal the presence, geometry (e.g., face-to-face or offset), and centroid-to-centroid distances of any π-π stacking interactions. The presence of the electron-withdrawing nitro group can influence the nature of these interactions.

Elucidation of Supramolecular Architectures and Crystal Packing Motifs

The molecular structure of this compound, featuring a polar nitro group, an aromatic system, and an ethyl substituent, suggests the presence of a variety of non-covalent interactions that dictate its supramolecular assembly. One key feature is the likely non-planar conformation of the molecule. Computational studies on N-substituted alkyl derivatives of 4-nitroaniline (B120555) have indicated that the amino group is typically displaced out of the plane of the aromatic ring, while the nitro group tends to remain coplanar. researchgate.net This non-planarity influences how the molecules pack in the solid state.

The presence of the nitro group and the aromatic rings are expected to facilitate several types of intermolecular interactions:

π-π Stacking: The aromatic phenyl rings are conducive to π-π stacking interactions, a common feature in the crystal structures of nitroaromatic compounds. evitachem.com These interactions would likely result in offset or herringbone packing arrangements rather than direct face-to-face stacking, which can be influenced by the steric hindrance of the ethyl group. soton.ac.uk The distance between the stacked aromatic rings is typically around 3.5 Å. soton.ac.uk

Hydrogen Bonding: Although this compound lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O hydrogen bonds involving the ethyl and phenyl hydrogens and the oxygen atoms of the nitro group are highly probable. In related nitroaniline structures, weak hydrogen bridging interactions between molecules are common. soton.ac.uk For instance, in some nitroaniline derivatives, weak interactions are observed between the nitro group and methyl or methylene (B1212753) groups of neighboring molecules. soton.ac.uk

Dipole-Dipole Interactions: The significant dipole moment arising from the electron-withdrawing nitro group and the electron-donating amino group would lead to strong dipole-dipole interactions, contributing to the stability of the crystal lattice.

Based on studies of similar molecules, a probable crystal packing would involve layers or stacks of molecules held together by a combination of these forces. The ethyl group would likely influence the specific packing motif, potentially creating channels or pockets within the crystal structure.

Table 1: Expected Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

Note: This table is hypothetical and based on typical values for similar organic compounds. Actual crystallographic data can only be obtained through experimental single-crystal X-ray diffraction analysis.

Polymorphism Studies and their Influence on Material Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in nitroanilines and their derivatives. soton.ac.uk The existence of different polymorphic forms can significantly impact the physical properties of a material, including its melting point, solubility, color, and nonlinear optical (NLO) properties.

For this compound, the potential for polymorphism is high due to the conformational flexibility of the ethyl group and the possibility of different arrangements of intermolecular interactions. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be critical factors in determining which polymorph is formed. soton.ac.uk

Different polymorphs of this compound would likely exhibit variations in their supramolecular architectures. For example, one polymorph might be dominated by π-π stacking interactions, while another might feature a more extensive network of C-H···O hydrogen bonds. These structural differences would, in turn, affect the material's bulk properties.

Table 2: Potential Impact of Polymorphism on the Properties of this compound

| Property | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

|---|---|---|

| Crystal Packing | Herringbone π-stacking | Layered structure with extensive C-H···O bonds |

| Color | Yellow | Orange |

| Melting Point | Lower | Higher |

| Solubility | Higher | Lower |

The study of polymorphism in this compound would be crucial for its potential applications, particularly in fields like nonlinear optics, where specific crystal symmetries are required for second-harmonic generation. The synthesis and characterization of different polymorphs would allow for the tuning of its material properties for specific technological needs.

Photophysical and Photochemical Properties of N Ethyl 4 Nitro N Phenylaniline

Analysis of Absorption and Emission Spectra

The electronic absorption and emission spectra of N-Ethyl-4-nitro-N-phenylaniline and related nitroaniline derivatives are dominated by a strong intramolecular charge transfer band. This band arises from the transition of electron density from the nitrogen atom of the amino group and the phenyl ring (the donor) to the nitro group (the acceptor).

Studies on similar molecules, such as 4-nitroaniline (B120555) and its N-alkylated derivatives, have demonstrated a pronounced solvatochromism, where the position of the absorption maximum (λmax) shifts with the polarity of the solvent. Specifically, an increase in solvent polarity leads to a redshift (a shift to longer wavelengths) in the absorption spectrum. This phenomenon is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. For instance, enhanced red shifts have been observed for N-ethyl-4-nitroaniline when moving from a nonpolar solvent like cyclohexane (B81311) to more polar, oxygen-containing solvents. epa.gov This behavior is a strong indicator of the charge-transfer nature of the electronic transition.

While specific emission data for this compound is not extensively documented in publicly available literature, the emission properties of push-pull nitroaromatic compounds are generally characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This large shift is also a consequence of the significant change in dipole moment and geometry between the ground and excited states.

Table 1: Illustrative Solvatochromic Data for Related Nitroaniline Derivatives (Note: This table is based on the behavior of closely related compounds and illustrates the expected trend for this compound.)

| Solvent | Polarity (ET(30)) | Expected λabs (nm) Trend |

| Cyclohexane | 31.2 | Shorter Wavelength |

| Dioxane | 36.0 | ↓ |

| Acetonitrile (B52724) | 45.6 | ↓ |

| Ethanol (B145695) | 51.9 | Longer Wavelength |

Excited State Characterization and Deactivation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. This excited state possesses a significant charge-transfer character, with a much larger dipole moment than the ground state. The primary deactivation pathways for this excited state include:

Fluorescence: Radiative decay back to the ground state, emitting a photon. The efficiency of this process can be highly dependent on the solvent environment.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).

Internal Conversion (IC): Non-radiative decay back to the ground state.

Non-radiative decay via Twisted Intramolecular Charge Transfer (TICT) states: In polar solvents, many push-pull molecules can undergo a conformational change in the excited state, leading to a twisted geometry. This TICT state is highly polar and provides an efficient non-radiative deactivation channel, often leading to a quenching of fluorescence.

The deactivation pathways are competitive and their relative efficiencies are strongly influenced by solvent polarity and viscosity. In nonpolar solvents, fluorescence is often more prominent, whereas in highly polar solvents, the formation of TICT states can dominate, leading to rapid non-radiative decay and low fluorescence quantum yields.

Photoinduced Isomerization and Birefringence Phenomena

Photoinduced isomerization is a key photochemical process for many molecules containing double bonds, such as the C=N bond in Schiff bases or the N=N bond in azobenzenes. For this compound, significant photoisomerization around the phenyl-nitro or phenyl-amino bonds is not the primary photochemical event. However, the presence of the strong electron-withdrawing nitro group can influence the molecule's photostability and may inhibit potential photoreactions. In some related molecular systems, the nitro group has been observed to suppress photoisomerization.

When molecules like this compound are incorporated into a polymer matrix, it is possible to induce optical anisotropy, or birefringence, through photo-orientation. This process typically involves irradiating the material with polarized light. The chromophores that are aligned with the polarization of the light are preferentially excited. If this excitation leads to a conformational change or reorientation, it can result in a net alignment of the molecules perpendicular to the polarization of the incident light. This macroscopic alignment induces birefringence in the material, making it capable of altering the polarization of light that passes through it. This effect is particularly relevant for applications in optical data storage and holography.

Determination of Quantum Yields for Emission Processes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For push-pull molecules like this compound, the fluorescence quantum yield is highly sensitive to the solvent environment.

Influence of Molecular Structure and Solvent Polarity on Photophysical Behavior

The photophysical behavior of this compound is a direct consequence of its molecular structure and its interaction with the solvent.

Molecular Structure:

Nitro Group: As a strong electron-withdrawing group, it is essential for establishing the push-pull character and the low-energy charge-transfer absorption band.

Solvent Polarity:

As discussed previously, solvent polarity has a profound impact on the photophysical properties. The key effects can be summarized as:

Solvatochromic Shifts: Increasing solvent polarity leads to a redshift in the absorption and emission spectra due to the preferential stabilization of the polar excited state.

Fluorescence Quenching: In highly polar solvents, the efficiency of fluorescence is often reduced due to the opening of non-radiative deactivation channels, particularly through the formation of TICT states.

Excited State Dynamics: The lifetime of the excited state is also affected by the solvent. In polar environments, the excited-state lifetime may be shorter due to the increased rate of non-radiative decay.

Structure Reactivity and Structure Property Relationships of N Ethyl 4 Nitro N Phenylaniline

Impact of N-Alkyl and N-Aryl Substituents on Electronic and Steric Properties

The substituents on the nitrogen atom of an aniline (B41778) derivative significantly influence its electronic and steric environment. In N-Ethyl-4-nitro-N-phenylaniline, the presence of both an ethyl group (an N-alkyl substituent) and a phenyl group (an N-aryl substituent) creates a unique set of properties.

Electronic Effects:

N-Ethyl Group: The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density on the nitrogen atom, which in turn enhances the electron-donating ability of the amino group towards the phenyl ring it is directly attached to.

N-Phenyl Group: The phenyl group can exhibit both inductive and resonance effects. While it is inductively electron-withdrawing (-I) due to the sp² hybridization of its carbon atoms, it can also participate in resonance. However, in tertiary amines like this compound, steric hindrance can lead to a non-planar arrangement, potentially reducing the resonance interaction between the nitrogen lone pair and this second phenyl ring.

The net electronic effect of these substituents is a complex balance. Generally, the amino group (-NRR') is a strong activating group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom. byjus.com The ethyl group further enhances this activation.

Steric Effects:

The bulkiness of the N-ethyl and N-phenyl groups introduces significant steric hindrance around the nitrogen atom. This steric crowding has several consequences:

It can influence the planarity of the molecule, affecting the degree of conjugation between the nitrogen lone pair and the aromatic rings. researchgate.net

It can hinder the approach of reactants to the nitrogen atom and the adjacent ortho positions of the phenyl rings, thereby influencing the regioselectivity of chemical reactions.

The steric hindrance increases with the size and branching of the alkyl chain; for instance, the steric effect increases from a methyl to an ethyl group. osti.gov

The following table summarizes the expected electronic and steric effects of the N-substituents in this compound.

| Substituent | Electronic Effect | Steric Effect |

| N-Ethyl | Electron-donating (+I) | Moderate steric hindrance |

| N-Phenyl | Inductively electron-withdrawing (-I), potentially resonance donating (+M) | Significant steric hindrance |

Role of the Nitro Group as a Key Electron-Withdrawing Moiety

The nitro group (-NO₂) at the para-position of one of the phenyl rings is a powerful electron-withdrawing group (EWG). Its influence on the electronic properties of the molecule is profound and multifaceted.

The nitro group deactivates the aromatic ring to which it is attached towards electrophilic substitution and directs incoming electrophiles to the meta position. openstax.orgquora.com This deactivation arises from both a strong inductive effect (-I) and a strong resonance effect (-M). openstax.orgnih.gov

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the aromatic ring onto itself, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions. openstax.orgyoutube.com

This strong electron-withdrawing nature of the nitro group leads to a significant polarization of the this compound molecule, creating a large dipole moment. The presence of the electron-donating amino group on the same aromatic system results in a "push-pull" electronic structure, which is often associated with interesting optical and nonlinear optical properties. The electron-withdrawing capacity of the nitro group makes the aromatic ring electron-deficient. nih.gov

The properties of the nitro group are summarized in the table below.

| Property | Description |

| Electronic Nature | Strongly electron-withdrawing (-I, -M) |

| Effect on Aromatic Ring | Deactivates the ring towards electrophilic attack |

| Directing Effect | Meta-directing for electrophilic substitution |

| Impact on Molecular Properties | Induces significant charge polarization and a large dipole moment |

Correlation of Computational Descriptors (e.g., FMOs, Dipole Moments) with Experimental Reactivity

Computational chemistry provides valuable insights into the relationship between molecular structure and reactivity through the calculation of various electronic descriptors. For this compound, key descriptors include Frontier Molecular Orbitals (FMOs) and the dipole moment.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy and distribution of these orbitals are crucial in predicting chemical reactivity.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring it is attached to, reflecting the electron-donating nature of the N-ethyl-N-phenylamino moiety. A higher HOMO energy indicates a greater tendency to donate electrons and react with electrophiles.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring, particularly on the nitro group itself. A lower LUMO energy suggests a greater propensity to accept electrons and react with nucleophiles.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. indexcopernicus.com

Dipole Moment:

The table below illustrates the expected correlation between computational descriptors and the reactivity of this compound.

| Computational Descriptor | Expected Characteristics | Correlation with Reactivity |

| HOMO Energy | Relatively high | Higher energy correlates with greater reactivity towards electrophiles |

| LUMO Energy | Relatively low | Lower energy correlates with greater reactivity towards nucleophiles |

| HOMO-LUMO Gap | Relatively small | Smaller gap suggests higher overall reactivity |

| Dipole Moment | High | A large dipole moment indicates significant charge separation and potential for strong intermolecular interactions, influencing solubility and reactivity in polar media |

Effects of Molecular Conformation and Planarity on Spectroscopic Features and Reactivity

The three-dimensional arrangement of atoms in this compound, particularly its conformation and degree of planarity, has a significant impact on its spectroscopic properties and chemical reactivity.

Molecular Conformation and Planarity:

Effects on Spectroscopic Features:

The degree of conjugation directly influences the electronic absorption spectrum (UV-Vis).

Planar Conformation: A more planar structure with extended conjugation would lead to a smaller HOMO-LUMO gap, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

Non-Planar Conformation: A twisted, non-planar conformation would reduce conjugation, increase the HOMO-LUMO gap, and cause a shift of λmax to shorter wavelengths (a hypsochromic or blue shift).

The vibrational spectra (e.g., FTIR) can also be affected by conformation, as different rotational isomers may exhibit distinct vibrational modes. acs.org

Effects on Reactivity:

Molecular conformation influences reactivity by affecting both electronic and steric factors.

Electronic Effects: A more planar conformation enhances the electron-donating or -withdrawing effects of the substituents through resonance, thereby modulating the reactivity of the aromatic rings.

Steric Effects: The spatial arrangement of the N-alkyl and N-aryl groups can shield certain reactive sites from attack, influencing the regioselectivity and rate of reactions.

The relationship between conformation and properties is summarized below.

| Conformation | Effect on Conjugation | Impact on λmax | Influence on Reactivity |

| More Planar | Enhanced π-conjugation | Bathochromic shift (longer wavelength) | Increased electronic effects of substituents |

| More Twisted (Non-planar) | Reduced π-conjugation | Hypsochromic shift (shorter wavelength) | Diminished electronic effects of substituents, increased steric hindrance at certain sites |

Future Research Directions for N Ethyl 4 Nitro N Phenylaniline

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-Ethyl-4-nitro-N-phenylaniline often involves the reaction of 4-nitrochlorobenzene with an ethyl-substituted amine, frequently under conditions that require elevated temperatures and the use of bases like sodium hydroxide (B78521). evitachem.com Future research should pivot towards the development of more sustainable and efficient synthetic methodologies.

Key research objectives include:

Green Solvents and Catalysis: Investigating benign solvents to replace traditional, more hazardous ones like nitrobenzene (B124822) or dimethyl sulfoxide. evitachem.com The development of novel catalytic systems, potentially moving beyond simple bases to more sophisticated organocatalysts or transition-metal catalysts, could offer higher yields and selectivity under milder conditions.

Flow Chemistry: The adoption of continuous flow reactors could provide significant advantages over batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for integrating real-time reaction monitoring and purification steps.

Biocatalytic Routes: A forward-thinking approach would involve exploring enzymatic or microbial pathways for the synthesis. While challenging, biocatalysis could offer unparalleled selectivity and a significantly reduced environmental footprint compared to conventional chemical methods.

Alternative Starting Materials: Research into alternative feedstocks, moving away from petroleum-derived starting materials like nitrochlorobenzene, could align the synthesis with circular economy principles.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Approach | Key Advantages | Research Focus |

| Green Catalysis | Reduced waste, milder reaction conditions, higher efficiency. | Development of reusable solid catalysts; exploring photocatalysis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of residence time and temperature. |

| Biocatalysis | High selectivity, environmentally benign, use of renewable resources. | Enzyme discovery and engineering, pathway design. |

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques

A comprehensive understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis. Future research should leverage advanced in situ spectroscopic techniques to probe the reaction as it occurs, providing insights that are unattainable through traditional offline analysis.

Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be employed to:

Identify Reactive Intermediates: Detect and characterize transient species that are critical to the reaction pathway.

Elucidate Reaction Kinetics: Monitor the concentration of reactants, intermediates, and products in real time to build accurate kinetic models.

Optimize Process Parameters: Allow for the precise control and optimization of reaction conditions (e.g., temperature, pressure, reagent addition) to maximize yield and minimize by-product formation. evitachem.com

By coupling these techniques with theoretical calculations, a detailed picture of the reaction energy profile and transition states can be constructed, paving the way for more rational and efficient process design.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

This research direction would involve:

Library Synthesis: Creating large, diverse libraries of this compound derivatives by systematically varying the substituents on the phenyl rings. This could be achieved using automated synthesis platforms.

Rapid Property Screening: Developing and implementing rapid screening assays to evaluate the properties of the synthesized library. Depending on the target application, this could include screening for specific optical properties (e.g., color, fluorescence), electronic characteristics, or binding affinity to biological targets.

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build robust SAR models that correlate chemical structure with observed activity or properties, guiding the design of subsequent generations of derivatives. Research has already shown that modest changes in the functional groups of related nitroaniline structures can cause significant differences in molecular conformation and properties. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design

For this compound and its derivatives, AI and ML models can be developed to:

Predict Physicochemical Properties: Train algorithms on existing data to accurately predict properties such as solubility, melting point, electronic structure, and spectral characteristics for novel, yet-to-be-synthesized derivatives.

Optimize Synthetic Routes: Use ML to analyze vast datasets of reaction conditions to predict the optimal parameters for achieving the highest yield and purity, potentially reducing the number of required experiments from hundreds to a handful. coatingstoday.com

De Novo Materials Design: Employ generative models to design entirely new derivatives of this compound with specific, desired performance characteristics for target applications, such as advanced dyes or electronic materials.

Table 2: AI/ML Applications in this compound Research

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast properties of new derivatives. | Accelerates discovery; reduces experimental costs. |

| Process Optimization | Identify optimal synthesis conditions. | Improves yield and purity; enhances sustainability. |

| Generative Design | Propose novel structures with desired functions. | Innovates material design beyond chemical intuition. |

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

While this compound is used in the production of dyes and specialty chemicals, its inherent electronic and structural features suggest significant potential in a variety of emerging technologies. evitachem.com Future research should explore its application in interdisciplinary fields.

Potential areas for exploration include:

Organic Electronics: The compound's conjugated π-system and the presence of electron-donating (N-ethyl) and electron-withdrawing (nitro) groups make it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Nonlinear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties. Research into the NLO characteristics of this compound and its derivatives could lead to applications in optical switching, frequency conversion, and other photonic devices.

Advanced Sensors: The nitroaromatic group can interact with various analytes. This suggests that derivatives could be designed as chemosensors for detecting specific ions, molecules, or changes in the environment, with a detectable optical or electronic response.

Functional Materials: Its use as an intermediate for conducting polymers is an area ripe for expansion. evitachem.com Furthermore, related nitro compounds have been investigated as propellant stabilizers and as precursors for materials that release nitric oxide, indicating potential in energetic materials and biomedical applications. researchgate.netresearchgate.net

By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a conventional chemical intermediate into a building block for the next generation of advanced materials and technologies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for CH₂).

- IR : Nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- X-ray crystallography : Resolves steric effects of the ethyl group and nitro orientation (e.g., dihedral angles between aromatic rings) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Structural Insight | Source |

|---|---|---|---|

| ¹H NMR | δ 7.8 (para-nitro aromatic protons) | Confirms nitro substitution | |

| X-ray | C-N bond length: 1.35 Å | Electronic conjugation analysis |

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) of this compound across literature sources?

Methodological Answer:

Discrepancies often arise from purity issues or analytical variability . Strategies include:

- Reproducibility checks : Replicate synthesis/purification using protocols from conflicting studies.

- Advanced purity assays : HPLC-MS to detect trace impurities affecting melting points .

- Standardized spectroscopy : Use internal standards (e.g., TMS for NMR) and calibrate instruments.

Q. Table 3: Reported Data Contradictions

| Property | Study A (Value) | Study B (Value) | Likely Cause |

|---|---|---|---|

| Melting Point | 98–100°C | 102–104°C | Solvent residue in crystals |

| ¹³C NMR (Nitro C) | 148 ppm | 145 ppm | Deuterated solvent shift |

Advanced: What computational chemistry approaches (e.g., DFT calculations) are suitable for predicting the electronic and steric effects of the nitro and ethyl groups in this compound?

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) basis set models nitro group electron-withdrawing effects and ethyl group steric hindrance .

- Molecular docking : Predicts interactions in catalytic or biological systems (e.g., enzyme inhibition studies).

Q. Table 4: Computed vs. Experimental Properties

| Parameter | DFT Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| N–C (ethyl) bond length | 1.47 Å | 1.45 Å | 1.4 |

| HOMO-LUMO gap | 4.2 eV | 4.0 eV (UV-Vis) | 5.0 |

Basic: What safety protocols and waste management practices are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation (CAS 836-30-6) .

- Waste disposal : Segregate organic waste and neutralize nitro-containing byproducts before disposal .

Q. Table 6: Substituent Effects on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Dominant Effect |

|---|---|---|

| N-Ethyl + NO₂ | 0.45 | Electronic |

| N-Methyl + NO₂ | 0.50 | Steric/Electronic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products